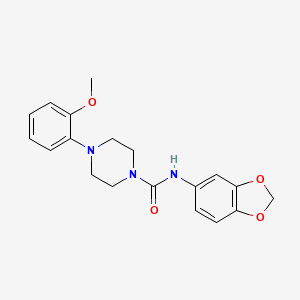![molecular formula C17H17ClN2O2S B5441110 N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B5441110.png)
N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide, also known as SN-38, is a synthetic derivative of the natural compound camptothecin. SN-38 has been extensively studied for its potential as an anticancer agent due to its ability to inhibit topoisomerase I, an enzyme that plays a crucial role in DNA replication and transcription.
科学的研究の応用
N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide has been extensively studied for its potential as an anticancer agent. It has shown activity against a wide range of cancer types, including colon, lung, breast, ovarian, and pancreatic cancer. N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide has also been studied for its potential to overcome drug resistance in cancer cells.
作用機序
N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide works by inhibiting topoisomerase I, an enzyme that plays a crucial role in DNA replication and transcription. When topoisomerase I is inhibited, DNA replication is disrupted, leading to cell death. N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide is also known to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis, the process by which new blood vessels are formed. N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide has also been shown to have anti-inflammatory effects and to modulate the immune system.
実験室実験の利点と制限
One of the advantages of using N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide in lab experiments is its potent anticancer activity. N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide has been shown to be effective against a wide range of cancer types, making it a useful tool for studying cancer biology. However, one of the limitations of using N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide in lab experiments is its toxicity. N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide is highly toxic and can be difficult to handle safely.
将来の方向性
There are a number of future directions for research on N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide. One area of interest is the development of new delivery methods for N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide that can improve its efficacy and reduce its toxicity. Another area of interest is the development of new derivatives of N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide that can overcome drug resistance in cancer cells. Additionally, there is interest in exploring the potential of N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide in combination with other anticancer agents for the treatment of cancer.
合成法
N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide is synthesized from irinotecan, a prodrug that is used in the treatment of colon cancer. Irinotecan is metabolized in the body to produce N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide, which is the active form of the drug. N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide can also be synthesized in the laboratory using a variety of methods, including chemical synthesis and enzymatic conversion.
特性
IUPAC Name |
N-(3-acetamidophenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-12(21)19-14-6-4-7-15(9-14)20-17(22)11-23-10-13-5-2-3-8-16(13)18/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOIJEFPZFHXDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]phenylalanine](/img/structure/B5441029.png)
![1-isobutyl-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5441033.png)
![3-(4-chloro-2-nitrophenyl)-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5441034.png)
![3-(1,1-dioxidotetrahydro-3-thienyl)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5441038.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(4-methyl-1H-imidazol-5-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5441044.png)
![methyl (4-{[1-(5-chloro-2-nitrophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5441051.png)

![4-chloro-1-methyl-3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-1H-indazole](/img/structure/B5441056.png)
![1-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B5441083.png)
![(3R*,3aR*,7aR*)-1-(3-methoxypropanoyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5441089.png)
![8-[(3-methyl-1-benzothien-2-yl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5441094.png)
![N-[1-({[2-(dimethylamino)ethyl]amino}carbonyl)-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B5441099.png)
![N-[4-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidin]-1'-yl)-4-oxobutyl]acetamide](/img/structure/B5441100.png)
![N-{4-chloro-3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5441107.png)